molecular formula C₂₅H₂₄Cl₂N₄O₆S₂ B1144551 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide CAS No. 1807455-76-0

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Cat. No. B1144551
CAS RN: 1807455-76-0
M. Wt: 611.52
InChI Key:
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Description

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₄Cl₂N₄O₆S₂ and its molecular weight is 611.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Novel Synthetic Pathways

Research has been conducted on the synthesis and transformation of thiophene derivatives, which are crucial for developing pharmaceuticals and materials with specific properties. For example, studies have explored the synthesis of thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines through novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes, highlighting the compound's versatility in creating complex molecular architectures (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Chemical Reactivity and Applications

The compound's reactivity with various chemical agents has led to the development of novel antimicrobial agents and the study of their structure-activity relationships. For instance, research on the synthesis and characterization of thiophene derivatives has provided insights into their potential as antimicrobial agents, with specific studies focusing on their synthesis, docking studies, and evaluation against different microbial strains (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Medicinal Chemistry and Pharmacology

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial activity, offering new avenues for treating infections. Research in this area includes the development of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, which have shown significant activities against bacterial and fungal strains, pointing towards the compound's role in creating effective antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).

Antitubercular Agents

Another study focused on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides as potent inhibitors of Mycobacterium tuberculosis, demonstrating the compound's potential in addressing tuberculosis, a significant global health issue (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Antithrombotic Agent Discovery

The compound has been highlighted in the discovery of novel antithrombotic agents, specifically as a potent and selective inhibitor of Factor Xa, showcasing its potential in developing new treatments for thromboembolic diseases (Roehrig, Straub, Pohlmann, Lampe, Pernerstorfer, Schlemmer, Reinemer, & Perzborn, 2005).

Mechanism of Action

Target of Action

Rivaroxaban Impurity H, like Rivaroxaban, is likely to target Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in blood clotting as it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

Rivaroxaban Impurity H is expected to act as a competitive inhibitor of Factor Xa . It binds to both free and clot-bound Factor Xa, preventing the activation of prothrombin to thrombin . This inhibition disrupts the coagulation cascade, reducing the formation of blood clots .

Biochemical Pathways

The primary biochemical pathway affected by Rivaroxaban Impurity H is the coagulation cascade . By inhibiting Factor Xa, the compound prevents the conversion of prothrombin to thrombin, a critical step in blood clot formation . This action can affect downstream effects such as fibrin clot formation and platelet activation .

Pharmacokinetics

Rivaroxaban is rapidly absorbed, reaching maximum plasma concentrations 2-4 hours after intake . Its oral bioavailability is high (80-100%) for the 10 mg tablet . The elimination of Rivaroxaban from plasma occurs with a terminal half-life of 5-9 hours in healthy young subjects and 11-13 hours in elderly subjects . These properties may be similar for Rivaroxaban Impurity H.

Result of Action

The primary molecular effect of Rivaroxaban Impurity H is the inhibition of Factor Xa, which leads to a decrease in thrombin production . This action at the cellular level disrupts the coagulation cascade, reducing the formation of blood clots .

Action Environment

The action of Rivaroxaban Impurity H, like most drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and individual patient factors such as age, gender, and health status . .

properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-(methylamino)-2-oxoethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24Cl2N4O6S2/c1-28-22(32)14-36-11-10-30(24(34)19-7-9-21(27)39-19)15-2-4-16(5-3-15)31-13-17(37-25(31)35)12-29-23(33)18-6-8-20(26)38-18/h2-9,17H,10-14H2,1H3,(H,28,32)(H,29,33)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEMJJHGXGOKPN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COCCN(C1=CC=C(C=C1)N2CC(OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)COCCN(C1=CC=C(C=C1)N2C[C@@H](OC2=O)CNC(=O)C3=CC=C(S3)Cl)C(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24Cl2N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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